4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a tert-butyl group and a benzothiazole moiety, which is further functionalized with a fluorophenyl group and a sulfanyl linkage. The unique structural attributes of this compound make it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an electrophilic intermediate.
Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol compound with an appropriate electrophilic partner, such as a halide or a sulfonate ester.
Coupling with Benzamide: The final step involves coupling the synthesized benzothiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The sulfanyl linkage may participate in redox reactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- 4-tert-butyl-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- 4-tert-butyl-N-(2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
Uniqueness
The uniqueness of 4-tert-butyl-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H23FN2O2S2 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H23FN2O2S2/c1-26(2,3)18-8-4-17(5-9-18)24(31)28-20-12-13-21-23(14-20)33-25(29-21)32-15-22(30)16-6-10-19(27)11-7-16/h4-14H,15H2,1-3H3,(H,28,31) |
InChI Key |
BQLUHEKLAFQKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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